molecular formula C11H12INO B8162033 N-Cyclopropyl-5-iodo-2-methylbenzamide

N-Cyclopropyl-5-iodo-2-methylbenzamide

Cat. No.: B8162033
M. Wt: 301.12 g/mol
InChI Key: GOKWBLOHRIFXKP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-iodo-2-methylbenzamide: is an organic compound with the molecular formula C11H12INO It is a derivative of benzamide, featuring a cyclopropyl group, an iodine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-5-iodo-2-methylbenzamide typically involves the iodination of a suitable precursor, followed by the introduction of the cyclopropyl and methyl groups. One common method involves the following steps:

    Iodination: A precursor benzamide compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

    Cyclopropylation: The iodinated intermediate is then subjected to cyclopropylation using cyclopropyl bromide and a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Methylation: Finally, the methyl group is introduced via a methylation reaction using methyl iodide and a base, such as sodium hydride, in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-5-iodo-2-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate, sodium hydride).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted benzamides.

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Deiodinated or aminated products.

Scientific Research Applications

N-Cyclopropyl-5-iodo-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-iodo-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways and cellular functions. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

N-Cyclopropyl-5-iodo-2-methylbenzamide can be compared with other similar compounds, such as:

    N-Cyclopropyl-5-iodo-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-Cyclopropyl-5-iodo-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a methyl group.

    N-Cyclopropyl-5-iodo-2-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, iodine atom, and methyl group allows for unique interactions with molecular targets and provides opportunities for further chemical modifications.

Properties

IUPAC Name

N-cyclopropyl-5-iodo-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWBLOHRIFXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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